2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a methyl group and an acetamide group linked to a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 4-methylpiperidine, which is then reacted with an appropriate acylating agent to introduce the acetamide group. The phenoxyphenyl moiety is introduced through a nucleophilic substitution reaction, where a phenoxy group is attached to a phenyl ring, followed by coupling with the acetamide intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the phenyl ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted phenyl or piperidine derivatives.
Scientific Research Applications
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylpiperidin-1-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a phenoxy group.
2-(4-ethylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-11-13-22(14-12-16)15-20(23)21-17-7-9-19(10-8-17)24-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKKUBFRZORNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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